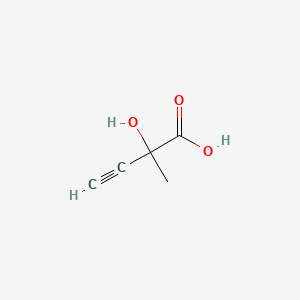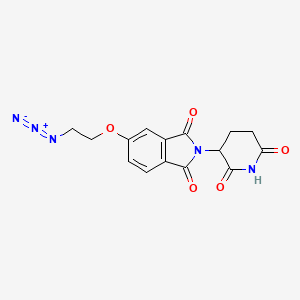
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO This compound features a cyclopentane ring substituted with an aminomethyl group and a butanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the Butanol Chain: The butanol chain can be attached through alkylation reactions, where the cyclopentane ring is reacted with a butanol derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclopentane derivatives.
科学的研究の応用
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
- 1-(Aminomethyl)cyclopentylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclohexylmethanol
Comparison: 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol is unique due to its specific substitution pattern and the presence of both aminomethyl and butanol groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications compared to its analogs.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopentyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9(2)10(13)11(8-12)6-4-5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
RIAMYUMVIMCWGW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C1(CCCC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)

![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)

![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)



![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
